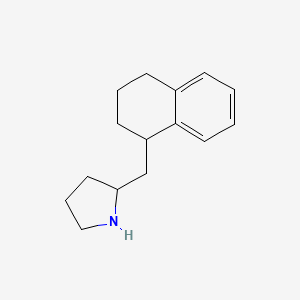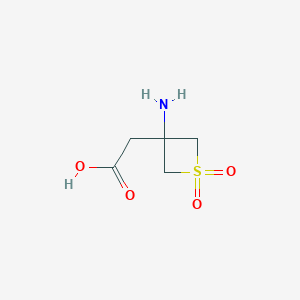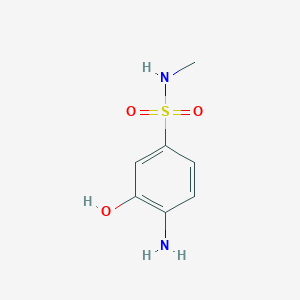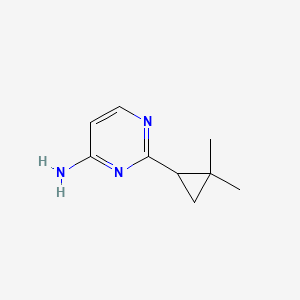
1-Ethoxy-N'-hydroxycyclopentane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-N’-hydroxycyclopentane-1-carboximidamide is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-Ethoxy-N’-hydroxycyclopentane-1-carboximidamide involves the reaction of cyclopentane carbonitrile with hydroxylamine hydrochloride and sodium ethanolate in ethanol. The reaction is carried out at 90°C for 16 hours, resulting in a 74% yield of the desired product . This method is commonly used in laboratory settings for the preparation of this compound.
Chemical Reactions Analysis
1-Ethoxy-N’-hydroxycyclopentane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium ethanolate, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethoxy-N’-hydroxycyclopentane-1-carboximidamide is utilized in a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in the investigation of biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1-Ethoxy-N’-hydroxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating biochemical pathways and influencing molecular interactions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Ethoxy-N’-hydroxycyclopentane-1-carboximidamide can be compared with other similar compounds, such as N’-hydroxy-1-methoxycyclopentane-1-carboximidamide and N’-hydroxy-1-[(3-oxo-1,4-diazepan-1-yl)carbonyl]cyclopentane-1-carboximidamide . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 1-Ethoxy-N’-hydroxycyclopentane-1-carboximidamide lies in its specific ethoxy and hydroxy functional groups, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-ethoxy-N'-hydroxycyclopentane-1-carboximidamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(7(9)10-11)5-3-4-6-8/h11H,2-6H2,1H3,(H2,9,10) |
InChI Key |
RXDKFAQKVRFTSL-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1(CCCC1)/C(=N/O)/N |
Canonical SMILES |
CCOC1(CCCC1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)



![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)

![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)


![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide](/img/structure/B13313584.png)
![7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13313590.png)

![(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)
